molecular formula C8H16Cl2N4O B13250967 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride

5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B13250967
M. Wt: 255.14 g/mol
InChI Key: IRJIHHIIELNCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride is a chemical compound that features a pyrrolidine ring, a triazole ring, and a methoxy group

Preparation Methods

The synthesis of 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride involves several steps. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the triazole ring can be formed through cyclization reactions. The methoxy group is introduced through functionalization of the preformed pyrrolidine ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of pyrrolidine and triazole derivatives on biological systems.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and pathways involved .

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);2*1H

InChI Key

IRJIHHIIELNCIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CC(CN2)OC.Cl.Cl

Origin of Product

United States

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